

Technical Guide: 10-Undecynoyl-OSu (CAS Number: 1006592-57-9)

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Compound of Interest

Compound Name: 10-Undecynoyl-OSu

Cat. No.: B6359980

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Chemical Identification and Properties

Correct Identification of CAS Number 1006592-57-9:

Initial database inquiries may sometimes erroneously associate CAS number 1006592-57-9 with the drug Dabrafenib (GSK2118436). However, thorough verification confirms that this CAS number correctly corresponds to **10-Undecynoyl-OSu**, also known as 10-Undecynoic acid N-hydroxysuccinimide ester or 2,5-dioxopyrrolidin-1-yl undec-10-ynoate. This molecule is a bifunctional linker utilized in bioconjugation and click chemistry.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of **10-Undecynoyl-OSu** is presented in Table 1. This data is essential for its application in experimental settings, including solubility and storage considerations.

Property	Value	Reference
Molecular Formula	C15H21NO4	[1][2]
Molecular Weight	279.33 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMSO and DMF	
Storage	Store at -20°C, desiccated. Moisture sensitive.	

Synthesis

The synthesis of **10-Undecynoyl-OSu** involves the activation of the carboxylic acid group of 10-undecynoic acid with N-hydroxysuccinimide (NHS). This is a common and well-established method for creating amine-reactive esters. A general synthetic approach involves the reaction of the carboxylic acid with NHS in the presence of a coupling agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide - DCC), in an appropriate organic solvent.

Alternatively, a more recent method for synthesizing NHS esters from carboxylic acids utilizes a combination of triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N). This approach avoids the use of carbodiimides and can be carried out at room temperature.

Mechanism of Action and Applications

10-Undecynoyl-OSu is a bifunctional crosslinker designed for bioconjugation. Its mechanism of action is based on its two reactive functional groups:

- **N-Hydroxysuccinimide (NHS) Ester:** This group reacts specifically and efficiently with primary and secondary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds. This reaction is pH-dependent, with an optimal pH range of 8.3-8.5.
- **Terminal Alkyne:** This group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne

cycloaddition (SPAAC). These reactions allow for the highly specific and efficient covalent linkage to molecules containing an azide group.

The primary application of **10-Undecynoyl-OSu** is as a hydrophobic bioconjugation linker. It enables the attachment of a terminal alkyne to a biomolecule of interest (e.g., a protein, antibody, or oligonucleotide) via an amine linkage. The incorporated alkyne can then be used for subsequent "clicking" with an azide-modified molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

Experimental Protocols

The following are detailed methodologies for the use of **10-Undecynoyl-OSu** in bioconjugation.

General Considerations

- **Reagent Handling:** **10-Undecynoyl-OSu** is moisture-sensitive. It should be stored at -20°C under desiccated conditions. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
- **Solvent Choice:** Dissolve **10-Undecynoyl-OSu** in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester can hydrolyze.
- **Buffer Selection:** Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended amine-containing biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a suitable buffer.

Protocol for Labeling a Protein with 10-Undecynoyl-OSu

- **Protein Preparation:** Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a suitable concentration (e.g., 1-10 mg/mL).
- **NHS Ester Solution Preparation:** Immediately before use, dissolve **10-Undecynoyl-OSu** in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
- **Labeling Reaction:** Add a 10- to 20-fold molar excess of the **10-Undecynoyl-OSu** solution to the protein solution. The final concentration of the organic solvent should be kept low

(typically <10%) to avoid protein denaturation.

- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
- Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to consume any unreacted NHS ester.
- Purification: Remove the excess, unreacted **10-Undecynoyl-OSu** and the N-hydroxysuccinimide byproduct from the alkyne-labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reactant Preparation:
 - Prepare a stock solution of the alkyne-labeled biomolecule (from section 4.2) in a suitable buffer.
 - Prepare a stock solution of the azide-containing molecule to be conjugated in a compatible solvent (e.g., DMSO or water).
 - Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO₄).
 - Prepare a stock solution of a reducing agent, such as sodium ascorbate.
 - Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
- Reaction Mixture Assembly:
 - In a microcentrifuge tube, combine the alkyne-labeled biomolecule and the azide-containing molecule (typically with the azide in slight molar excess).
 - Add the copper(I)-stabilizing ligand.

- Add the copper(II) sulfate solution.
- Initiate the reaction by adding the sodium ascorbate solution.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
- Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.

Safety Information

A comprehensive Safety Data Sheet (SDS) for **10-Undecynoyl-OSu** is not readily available in the public domain. Therefore, the following safety information is based on the known hazards of its reactive functional groups (N-hydroxysuccinimide esters and terminal alkynes) and its precursor, 10-undecynoic acid.

Hazard Identification:

- Based on the precursor 10-undecynoic acid, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- N-hydroxysuccinimide esters are known to be reactive and can cause irritation upon contact with skin and eyes.
- Alkynes are generally flammable and can be toxic if inhaled.

Handling and Storage:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.
- Ventilation: Use only in a well-ventilated area to avoid inhaling dust or fumes.
- Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. This compound is moisture-sensitive.

First Aid Measures:

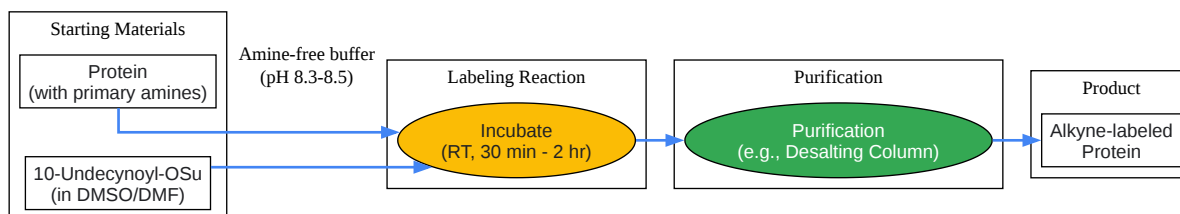
- **If on Skin:** Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
- **If in Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- **If Inhaled:** Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- **If Swallowed:** Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

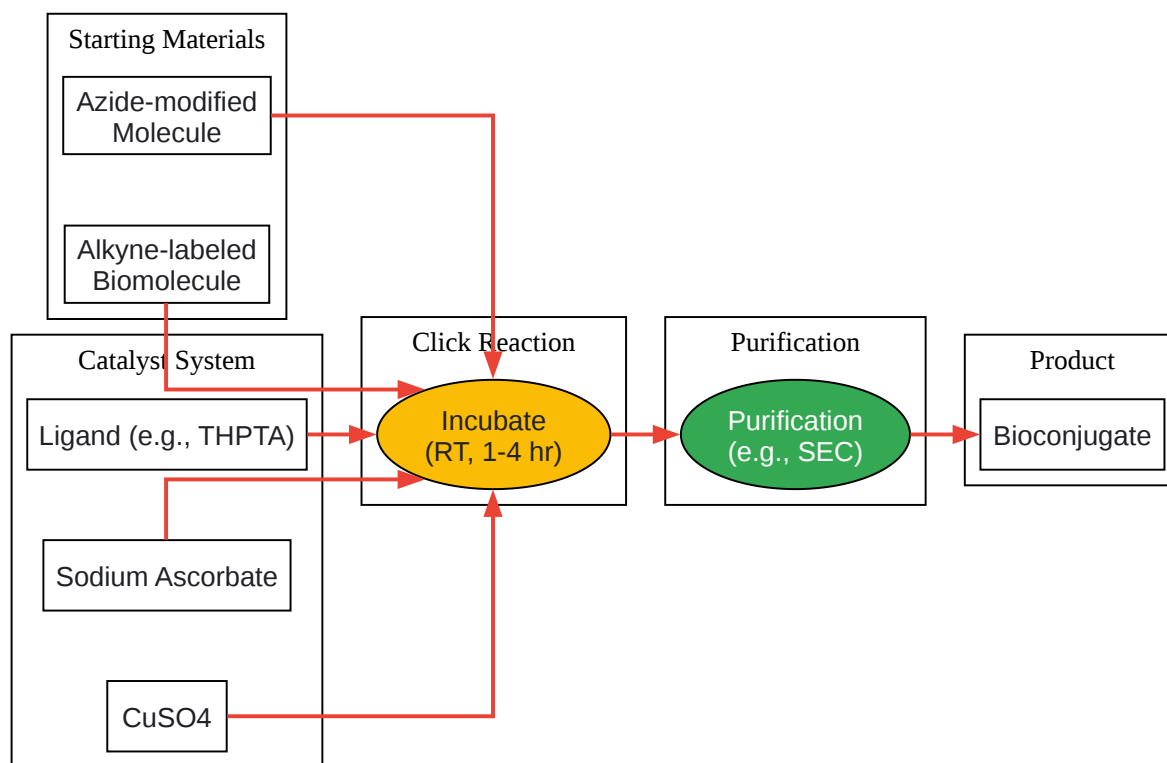
Visualizations

The following diagrams illustrate the key experimental workflows involving **10-Undecynoyl-OSu**.



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Caption: Workflow for labeling a protein with **10-Undecynoyl-OSu**.



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Caption: Workflow for CuAAC "click" reaction.

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References

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